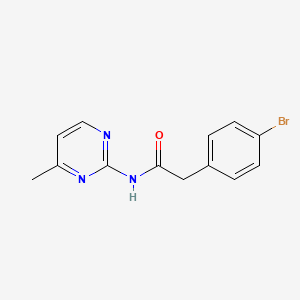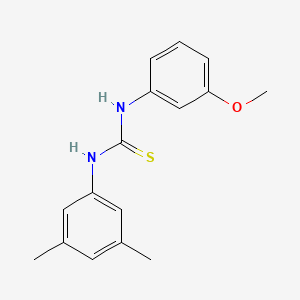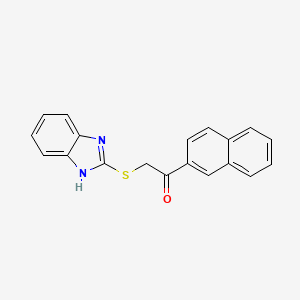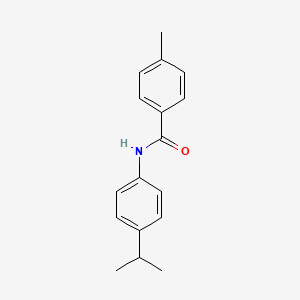![molecular formula C18H19N3OS B5741672 N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5741672.png)
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide, commonly known as DAPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of carbonothioyl compounds and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
DAPH has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DAPH is in the field of cancer research. Studies have shown that DAPH has anti-cancer properties and can induce apoptosis in cancer cells. DAPH has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mechanism of Action
The mechanism of action of DAPH is not fully understood. However, studies have shown that DAPH inhibits the activity of protein kinase C (PKC) and induces the production of reactive oxygen species (ROS) in cancer cells. PKC is a family of enzymes that play a crucial role in cell signaling and regulation. Inhibition of PKC activity by DAPH leads to the induction of apoptosis in cancer cells. The production of ROS by DAPH also contributes to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DAPH has been shown to have various biochemical and physiological effects. Studies have shown that DAPH can induce apoptosis in cancer cells by activating the caspase cascade. DAPH has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, DAPH has been shown to inhibit angiogenesis, which is the process of formation of new blood vessels, in cancer cells.
Advantages and Limitations for Lab Experiments
DAPH has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. DAPH is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, DAPH has some limitations as a research tool. It is highly toxic and must be handled with care. In addition, DAPH has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on DAPH. One area of research is the development of DAPH analogs with improved properties. Another area of research is the identification of the molecular targets of DAPH. Studies have shown that DAPH inhibits the activity of PKC, but the exact mechanism of inhibition is not fully understood. Further research is needed to elucidate the mechanism of action of DAPH. In addition, more studies are needed to evaluate the potential applications of DAPH in other fields of scientific research.
Synthesis Methods
The synthesis of DAPH involves the reaction between 4-(dimethylamino)benzenamine and 3-phenylacryloyl chloride in the presence of triethylamine and carbon disulfide. The reaction takes place in a two-phase system consisting of dichloromethane and water. The product is obtained in high yield after purification by column chromatography.
properties
IUPAC Name |
(E)-N-[[4-(dimethylamino)phenyl]carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-21(2)16-11-9-15(10-12-16)19-18(23)20-17(22)13-8-14-6-4-3-5-7-14/h3-13H,1-2H3,(H2,19,20,22,23)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSWBNZBPXNTCF-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5741601.png)
![N-4-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5741606.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5741612.png)



![N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5741628.png)

![5-butyryl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5741646.png)
![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5741650.png)

![1-{[benzyl(phenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5741668.png)

